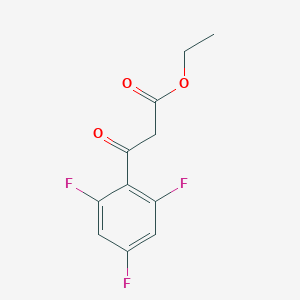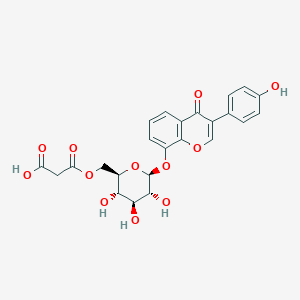
6-O-Malonyldaidzin free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-Malonyldaidzin free acid: is a naturally occurring isoflavonoid found predominantly in soybeans. It is a derivative of daidzein, an isoflavone that has been extensively studied for its potential health benefits. This compound is known for its role in plant defense mechanisms and its potential therapeutic applications in humans.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Malonyldaidzin free acid typically involves the use of acetylgenistin as a starting material. The reaction conditions may include distillation, recrystallization, or column chromatography to purify the final product .
Industrial Production Methods: Industrial production of this compound is often carried out through the extraction of soybeans. The compound is isolated and purified using various chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-O-Malonyldaidzin free acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield simpler isoflavonoid structures .
Scientific Research Applications
Chemistry: In chemistry, 6-O-Malonyldaidzin free acid is used as a reference standard for the analysis of isoflavonoids in various samples.
Biology: Biologically, this compound is known for its role in plant defense mechanisms. It acts as a phytoalexin, a substance produced by plants in response to pathogen attack. This makes it a valuable compound for studying plant-pathogen interactions .
Medicine: In medicine, this compound has shown potential in protecting against certain diseases. It has been studied for its antioxidant properties and its ability to activate estrogen receptors, which may have implications for hormone-related conditions .
Industry: Industrially, this compound is used in the production of nutraceuticals and functional foods. Its presence in soy-based products contributes to their health benefits, making it a valuable component in the food industry .
Mechanism of Action
The mechanism of action of 6-O-Malonyldaidzin free acid involves its interaction with various molecular targets and pathways. It is known to activate estrogen receptors, which can influence various physiological processes. Additionally, it has been shown to have antioxidant properties, which help in neutralizing free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Daidzin: Another isoflavonoid found in soybeans, known for its health benefits.
Genistin: A glycoside form of genistein, another important isoflavonoid.
Malonylgenistin: Similar to 6-O-Malonyldaidzin but derived from genistein instead of daidzein.
Uniqueness: 6-O-Malonyldaidzin free acid is unique due to its specific malonylation at the 6-O position. This modification enhances its stability and solubility, making it more effective in its biological roles compared to its non-malonylated counterparts .
Properties
Molecular Formula |
C24H22O12 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C24H22O12/c25-12-6-4-11(5-7-12)14-9-34-23-13(19(14)29)2-1-3-15(23)35-24-22(32)21(31)20(30)16(36-24)10-33-18(28)8-17(26)27/h1-7,9,16,20-22,24-25,30-32H,8,10H2,(H,26,27)/t16-,20-,21+,22-,24-/m1/s1 |
InChI Key |
AKYASNRLFJHNQV-XQKZCQIMSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


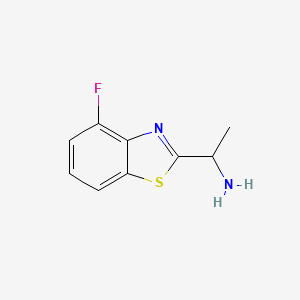
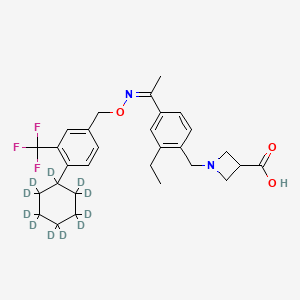
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
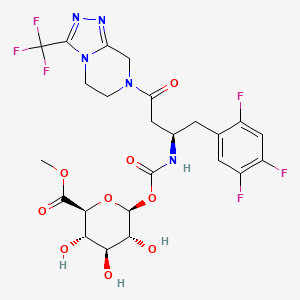
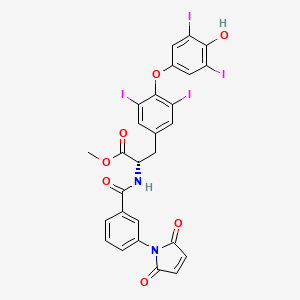
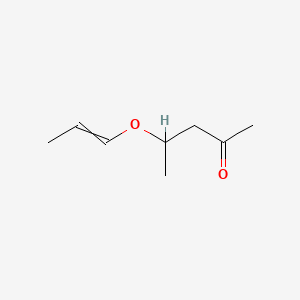

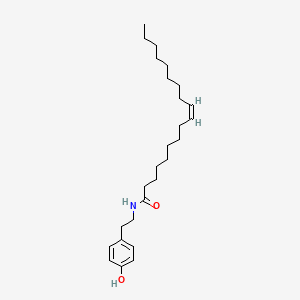
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)

